2-(4-chlorophenoxy)-2-methyl-N-(2-methylbutan-2-yl)propanamide
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Overview
Description
2-(4-Chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide is an organic compound with a complex structure that includes a chlorophenoxy group, a methyl group, and a tert-pentyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide typically involves the reaction of 4-chlorophenol with 2-methyl-2-(tert-pentyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-N-(tert-pentyl)acetamide
- 2-(4-Chlorophenoxy)-2-methylpropanamide
- 2-(4-Bromophenoxy)-2-methyl-N-(tert-pentyl)propanamide
Uniqueness
2-(4-Chlorophenoxy)-2-methyl-N-(tert-pentyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-methylbutan-2-yl)propanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-6-14(2,3)17-13(18)15(4,5)19-12-9-7-11(16)8-10-12/h7-10H,6H2,1-5H3,(H,17,18) |
InChI Key |
VTOBBOUIZPLUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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